5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
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Overview
Description
5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[3-(2-OXOPROPYL)-1,2,4-THIADIAZOL-5-YL]-2-FURAMIDE is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[3-(2-OXOPROPYL)-1,2,4-THIADIAZOL-5-YL]-2-FURAMIDE typically involves multiple steps. One common route starts with the preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate . This intermediate is then reacted with various reagents to introduce the thiadiazole and furan moieties under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[3-(2-OXOPROPYL)-1,2,4-THIADIAZOL-5-YL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiadiazole ring or other parts of the molecule.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different halogens into the molecule .
Scientific Research Applications
5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[3-(2-OXOPROPYL)-1,2,4-THIADIAZOL-5-YL]-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential analgesic properties and as a pharmacophore in drug design.
Agrochemicals: The compound’s unique structure makes it a candidate for developing new pesticides and herbicides.
Materials Science: Its stability and reactivity are explored for creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[3-(2-OXOPROPYL)-1,2,4-THIADIAZOL-5-YL]-2-FURAMIDE involves interaction with specific molecular targets. In medicinal applications, it may act on opioid receptors to exert analgesic effects. The trifluoromethyl group enhances its binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
4-[4-CHLORO-3-(TRIFLUOROMETHYL)-PHENYL]-4-PIPERIDINOL: Known for its analgesic properties.
3,5-BIS(TRIFLUOROMETHYL)BENZONITRILE: Used in the synthesis of various pharmaceuticals.
Uniqueness
5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[3-(2-OXOPROPYL)-1,2,4-THIADIAZOL-5-YL]-2-FURAMIDE is unique due to its combination of a trifluoromethyl group, a chlorophenyl group, and a thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H11ClF3N3O3S |
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Molecular Weight |
429.8 g/mol |
IUPAC Name |
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H11ClF3N3O3S/c1-8(25)6-14-22-16(28-24-14)23-15(26)13-5-4-12(27-13)9-2-3-11(18)10(7-9)17(19,20)21/h2-5,7H,6H2,1H3,(H,22,23,24,26) |
InChI Key |
GRKXFYUMSPOKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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